molecular formula C14H15N3O3S B2543594 Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate CAS No. 946235-93-4

Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2543594
CAS No.: 946235-93-4
M. Wt: 305.35
InChI Key: BRRMVMRFGJADNI-UHFFFAOYSA-N
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Description

Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate is a thiazole-based carbamate derivative characterized by a central thiazole ring substituted with a carbamate group at the 2-position and a p-tolylaminoethyl ketone moiety at the 4-position. The p-tolyl substituent introduces hydrophobicity, which may influence membrane permeability and binding affinity in biological systems.

Properties

IUPAC Name

methyl N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-3-5-10(6-4-9)15-12(18)7-11-8-21-13(16-11)17-14(19)20-2/h3-6,8H,7H2,1-2H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRMVMRFGJADNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate typically involves the reaction of p-toluidine with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea to produce the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / ID Core Structure Substituents Notable Features Reference
Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate (Target) Thiazole + carbamate - 4-position: p-Tolylaminoethyl ketone
- 2-position: Methyl carbamate
High hydrophobicity, potential bioactivity N/A
Ethyl (4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC) Thiazole + sulfamoyl carbamate - Sulfamoyl bridge
- Ethyl carbamate
Corrosion inhibition properties
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide Thiazole + benzamide - Nitrophenylaminoethyl
- Methylthio-thiazole
Anticancer/viral therapeutic potential
Methyl (4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)carbamate Thiazole + carbamate - Ethylaminoethyl ketone
- Methyl carbamate
Simplified alkyl substituent
Thiazol-5-ylmethyl carbamate analogs (e.g., compounds l, m, w) Thiazole + polycarbamate - Hydroxy, phenyl, ureido groups Complex peptidomimetic scaffolds

Physicochemical and Functional Properties

  • Hydrophobicity: The p-tolyl group in the target compound increases logP compared to TSPC (sulfamoyl group) or the ethylamino analog . This may enhance blood-brain barrier penetration in drug design.
  • Stability : Carbamates generally exhibit greater hydrolytic stability than esters or amides. The target compound’s methyl carbamate likely resists hydrolysis better than TSPC’s ethyl carbamate due to steric effects .
  • Bioactivity : While the target compound lacks explicit bioactivity data, analogs like TSPC (corrosion inhibition) and ’s benzamide derivatives (anticancer/viral) suggest that substituent choice critically determines function. The nitro group in compound 40 () may enhance electrophilic reactivity, contrasting with the electron-donating p-tolyl group in the target compound .

Biological Activity

Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a p-tolylamino moiety, and carbamate functionality, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O3SC_{13}H_{14}N_{2}O_{3}S, with a molecular weight of approximately 282.33 g/mol. The presence of the thiazole ring is significant for the compound's biological activity as thiazoles are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial properties . For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound NameStructure FeaturesBiological Activity
4-Amino-N-(4-methylphenyl)-1,3-thiazoleThiazole ring, amino groupAntimicrobial
N-(4-hydroxyphenyl)-2-thiazoleacetamideHydroxy group instead of acetamideAntioxidant
5-Methyl-N-(4-acetamidophenyl)-1,3-thiazoleMethyl substitution on thiazoleAnticancer

Anticancer Activity

This compound has been evaluated for its anticancer properties . In vitro studies using cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) have shown varying degrees of cytotoxicity. For example, certain thiazole derivatives have been reported to reduce cell viability significantly in Caco-2 cells, indicating a potential selective effect against colorectal cancer.

In a comparative study:

  • Caco-2 Cells: Treatment with 100 µM of the compound resulted in a viability reduction of approximately 39.8% compared to untreated controls.
  • A549 Cells: The same treatment showed less effectiveness, with no significant reduction in viability.

This suggests that the compound may exhibit selective anticancer activity depending on the type of cancer cell.

The biological activity of this compound is likely mediated through multiple pathways:

  • Reactive Oxygen Species (ROS) Generation: Some studies indicate that thiazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest: Evidence suggests that treatment with thiazole derivatives can lead to cell cycle arrest at various phases, particularly G1 and G2/M phases.

Case Studies

Recent studies have highlighted the efficacy of thiazole derivatives in preclinical models:

  • Study on Anticancer Activity:
    • Researchers exposed Caco-2 and A549 cells to various concentrations of this compound.
    • Results indicated that the compound significantly decreased viability in Caco-2 cells while showing minimal effects on A549 cells.
  • Antimicrobial Testing:
    • The compound was tested against multiple bacterial strains using standard disk diffusion methods.
    • It displayed promising antibacterial activity comparable to established antibiotics.

Q & A

Q. What are the optimal synthetic routes for Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate?

Methodological Answer: The synthesis typically involves multi-step reactions starting with thiazole core formation. For example:

  • Step 1: Condensation of p-toluidine with a ketone intermediate to form the 2-oxoethylamine moiety.
  • Step 2: Thiazole ring construction via cyclization of thiourea derivatives or Hantzsch thiazole synthesis.
  • Step 3: Carbamate introduction via reaction with methyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous THF at 0–25°C for 1–2 hours) .
  • Purification: Crystallization from ethanol/water mixtures (yields ~65–76%) or column chromatography for higher purity .

Key Data:

  • Yields: 64–76% for analogous thiazole-carbamates .
  • Reaction Solvents: Ethanol, acetonitrile, DMF .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer:

  • Spectroscopy:
    • IR: Peaks at 1680–1720 cm⁻¹ (C=O stretch of carbamate and oxo groups) and 3200–3400 cm⁻¹ (N-H stretch) .
    • ¹H/¹³C NMR: Key signals include δ 2.3–2.5 ppm (p-tolyl CH₃), δ 3.7–3.8 ppm (carbamate OCH₃), and δ 6.5–7.5 ppm (aromatic protons) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 349.1 for C₁₄H₁₅N₃O₃S) and fragmentation patterns validate the structure .
  • HPLC: Purity >97% confirmed using C18 columns with acetonitrile/water gradients .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazard Classification: Acute toxicity (Category 4) via oral, dermal, and inhalation routes .
  • Handling: Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation.
  • Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd/C or CuI for coupling steps to reduce side reactions .
  • Solvent Optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .
  • Reaction Monitoring: Use in-situ FTIR or HPLC to track intermediate formation and adjust stoichiometry .

Data-Driven Example:

  • In thiadiazole syntheses, cyclization in DMF with iodine increased yields by 15% compared to THF .

Q. How do structural modifications (e.g., substituents on the thiazole ring) affect biological activity?

Methodological Answer:

  • SAR Studies:
    • Replace p-tolyl with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial activity .
    • Modify the carbamate methyl group to ethyl for improved metabolic stability .
  • Testing:
    • Anticancer: MTT assays against HeLa or MCF-7 cells (IC₅₀ values <10 µM for nitro-substituted analogs) .
    • Antimicrobial: MIC determinations via broth microdilution (e.g., 2–8 µg/mL against S. aureus) .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Cross-Validation: Compare with computed NMR (DFT) or databases (e.g., PubChem).
  • Decoupling Experiments: Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • Crystallography: Single-crystal X-ray diffraction resolves tautomerism or stereochemical ambiguities .

Case Study:

  • In thiophene-thiazole hybrids, HSQC confirmed C=O coupling to NH protons, resolving conflicting δ 7.2 ppm signals .

Q. What strategies mitigate impurities during purification?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with 0.1% TFA in mobile phases to separate polar byproducts .
  • Recrystallization: Optimize solvent ratios (e.g., DMF/H₂O 4:1) to remove unreacted starting materials .
  • Chelation: Add EDTA during aqueous workups to trap metal catalysts (e.g., Cu residues) .

Q. How is stability under physiological conditions assessed?

Methodological Answer:

  • Hydrolysis Studies: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitor degradation via HPLC .
  • Metabolic Stability: Use liver microsomes (human/rat) to measure t₁/₂ and identify metabolites via LC-MS .

Key Finding:

  • Carbamate hydrolysis occurs within 6 hours at pH >8, necessitating formulation in enteric coatings .

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